

Core Mechanism: Inhibition of F-ATP Synthase

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Compound of Interest

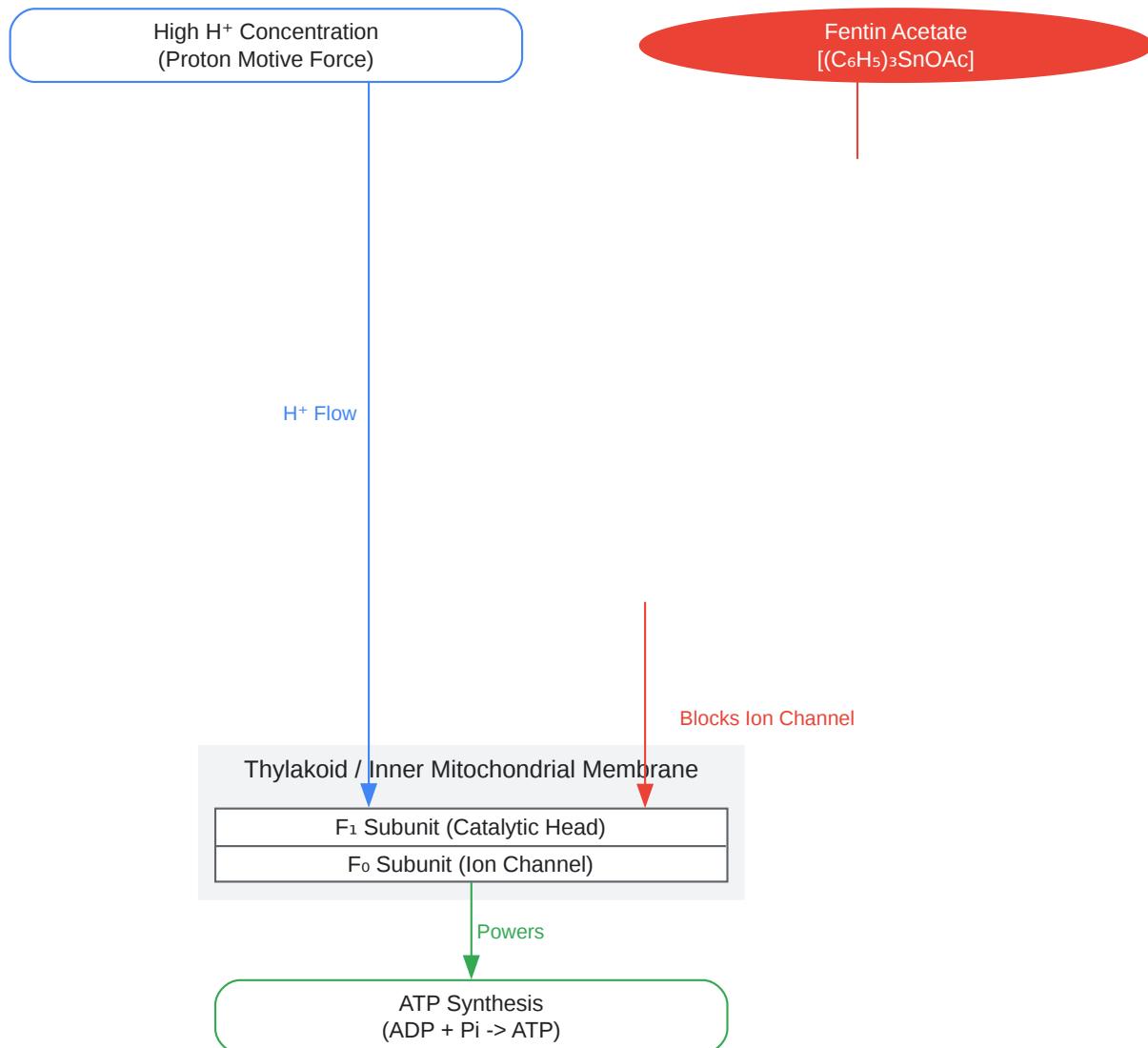
Compound Name: *Fentin acetate*

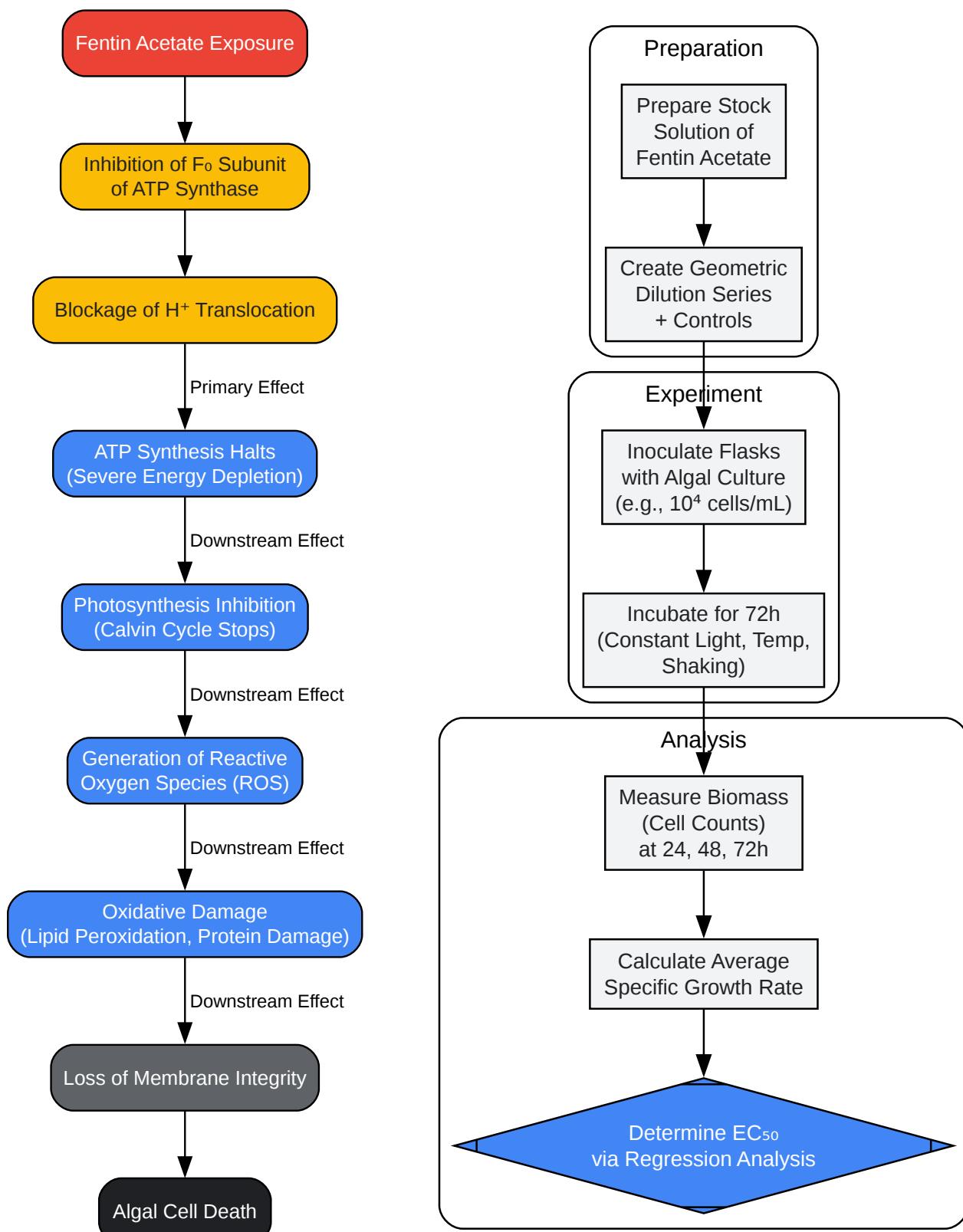
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The principal mode of action for **fentin acetate** and other toxic organotin compounds is the potent inhibition of F_1F_0 ATP synthase.[3][4] This enzyme is fundamental to cellular energy conversion in all life forms, responsible for the synthesis of adenosine triphosphate (ATP) using the energy stored in a proton or sodium ion gradient across a membrane. In algae, ATP synthase is located in both the inner mitochondrial membrane (for oxidative phosphorylation) and the thylakoid membrane of chloroplasts (for photophosphorylation).

Organotin compounds specifically target the F_0 portion of the ATP synthase complex, which forms the ion-translocating channel through the membrane.[1][3] The mechanism involves a direct, non-covalent interaction with the ion channel, primarily within subunit-a.[1][5] **Fentin acetate**, being hydrophobic, is believed to accumulate within the lipid bilayer of the membrane, allowing it to easily access the entrance of the ion channel.[4][6] Here, it physically obstructs the channel, competing with protons (H^+) for a binding site near the channel's selectivity filter.[4][5] This blockage prevents the transmembrane flux of protons, which is the driving force for the rotational catalysis of the F_1 subunit that synthesizes ATP.[4][6] Consequently, both mitochondrial respiration and photosynthetic light reactions are uncoupled from ATP synthesis, leading to a rapid and severe depletion of the cell's primary energy currency.



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